2-(4-benzylpiperazino)-4-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine
Description
2-(4-Benzylpiperazino)-4-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine is a heterocyclic compound featuring a cyclopenta[d]pyrimidine core fused with a dihydro-5H ring system. The molecule is substituted at position 2 with a 4-benzylpiperazino group and at position 4 with a methyl group. Its molecular formula is C₁₉H₂₃N₅, with a molecular weight of 321.43 g/mol. The rigidity of the cyclopenta[d]pyrimidine core may enhance binding specificity compared to more flexible scaffolds.
Properties
IUPAC Name |
2-(4-benzylpiperazin-1-yl)-4-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4/c1-15-17-8-5-9-18(17)21-19(20-15)23-12-10-22(11-13-23)14-16-6-3-2-4-7-16/h2-4,6-7H,5,8-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVBCZDXWSUFMQA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2CCCC2=NC(=N1)N3CCN(CC3)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-benzylpiperazino)-4-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine typically involves the following steps:
Formation of the Cyclopenta[d]pyrimidine Core: The core structure can be synthesized through a cyclization reaction involving appropriate precursors such as 2-aminopyrimidine and cyclopentanone under acidic or basic conditions.
Introduction of the Benzylpiperazine Group: The benzylpiperazine moiety is introduced via a nucleophilic substitution reaction. This step often involves the reaction of the cyclopenta[d]pyrimidine core with 1-benzylpiperazine in the presence of a suitable base like potassium carbonate.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(4-Benzylpiperazino)-4-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride to reduce any present carbonyl groups.
Substitution: Nucleophilic substitution reactions are common, especially at the piperazine nitrogen atoms, using alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions include various oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Scientific Research Applications
2-(4-Benzylpiperazino)-4-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 2-(4-benzylpiperazino)-4-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The benzylpiperazine moiety is known to interact with neurotransmitter receptors, potentially modulating their activity. The compound may also inhibit certain enzymes by binding to their active sites, thereby affecting biochemical pathways.
Comparison with Similar Compounds
Impact of Substituents :
Piperazine-Containing Derivatives with Different Cores
Compounds such as 4H-pyrazino[1,2-a]pyrimidin-4-one and 4H-pyrido[1,2-a]pyrimidin-4-one derivatives () exhibit structural diversity in core scaffolds while retaining piperazine-based substituents:
| Compound Core | Substituent Position | Substituent Group | Molecular Features |
|---|---|---|---|
| 4H-Pyrazino[1,2-a]pyrimidin-4-one | Position 7 | Piperazin-1-yl, 4-methylpiperazin-1-yl | Enhanced solubility due to piperazine |
| 4H-Pyrido[1,2-a]pyrimidin-4-one | Position 7 | Varied piperazine derivatives | Conformational flexibility |
Key Differences :
- Substituent Position : Substituents at position 2 (target) vs. position 7 ( derivatives) alter spatial orientation, affecting interactions with biological targets .
Research Findings and Implications
- Pharmacological Potential: The benzylpiperazino group may confer affinity for CNS receptors, whereas the sulfanyl analog’s lipophilicity could enhance blood-brain barrier penetration.
- ADME Considerations : The target compound’s higher molecular weight (321.43 vs. 276.78 g/mol) may impact bioavailability compared to its chlorophenylsulfanyl counterpart.
- Synthetic Versatility : Piperazine derivatives in demonstrate the role of nitrogen-rich heterocycles in modulating solubility and target engagement, guiding future optimizations of the target compound .
Biological Activity
The compound 2-(4-benzylpiperazino)-4-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine is a member of the cyclopentapyrimidine class, which has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula: C13H20N4
- Molar Mass: 232.32 g/mol
- CAS Number: 88268-11-5
- Density: 1.135 g/cm³ (predicted)
- Boiling Point: 395.2 °C (predicted)
- pKa: 6.70 (predicted)
The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter receptors and enzymes. Preliminary studies suggest that it may act as an antagonist or modulator at certain serotonin and dopamine receptors, which are crucial in regulating mood and behavior.
Antidepressant Effects
Research indicates that compounds within the cyclopentapyrimidine class exhibit antidepressant-like effects in animal models. For instance, studies have shown that administering this compound can lead to significant reductions in depressive behaviors, possibly through the modulation of serotonin levels in the brain.
Neuroprotective Properties
There is emerging evidence that this compound may possess neuroprotective properties. In vitro studies have demonstrated its ability to protect neuronal cells from oxidative stress-induced apoptosis, suggesting potential applications in neurodegenerative diseases.
Case Studies and Research Findings
- Animal Model Studies : In a study involving rodents, the administration of this compound resulted in a marked improvement in depressive-like symptoms compared to control groups. Behavioral tests such as the forced swim test and tail suspension test showed significant differences in immobility times, indicating enhanced mood states .
- In Vitro Neuroprotection : A series of experiments conducted on cultured neuronal cells revealed that treatment with this compound reduced cell death induced by glutamate toxicity. The compound's mechanism was linked to the upregulation of antioxidant enzymes and downregulation of pro-apoptotic factors .
- Serotonergic Activity : In receptor binding assays, this compound demonstrated a high affinity for serotonin receptors (5-HT1A and 5-HT2A), suggesting that its antidepressant effects might be mediated through serotonergic pathways. These findings align with the traditional understanding of antidepressant mechanisms involving serotonin modulation .
Summary Table of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
